Methyl 4-methanesulfonylbutanoate
Description
Methyl 4-methanesulfonylbutanoate is an organic compound with the molecular formula C6H12O4S and a molecular weight of 180.22 g/mol . It is a methyl ester derivative of 4-methanesulfonylbutanoic acid and is commonly used in various chemical reactions and industrial applications.
Properties
IUPAC Name |
methyl 4-methylsulfonylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4S/c1-10-6(7)4-3-5-11(2,8)9/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBHSQJTKHWHLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-methanesulfonylbutanoate can be synthesized through the esterification of 4-methanesulfonylbutanoic acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing the acid and methanol mixture with a strong acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methanesulfonylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted butanoate derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Methyl 4-methanesulfonylbutanoate has been investigated for its antimicrobial properties. In studies, compounds with similar sulfonyl functional groups have shown effectiveness against a range of pathogens, including bacteria and fungi. The sulfonamide group is known for its ability to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents.
- Case Study : Research demonstrated that derivatives of sulfonamides exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action typically involves the inhibition of folic acid synthesis in bacteria, which is essential for their growth and replication .
Antioxidant Activity
The antioxidant potential of this compound has also been explored. Compounds that contain similar structures have been tested for their ability to scavenge free radicals, which are implicated in oxidative stress-related diseases.
- Research Findings : In vitro studies indicated that certain derivatives showed promising antioxidant activities, suggesting that this compound could be beneficial in formulations aimed at reducing oxidative stress .
Buffering Agent in Biological Research
This compound serves as a non-ionic organic buffering agent, particularly useful in cell culture applications. It maintains pH levels within a desirable range (6-8.5), which is crucial for the stability of biological experiments.
- Application : In cell culture systems, maintaining optimal pH is essential for cell viability and function. This compound is used to create buffers that help stabilize the pH during cellular processes, thereby enhancing the reliability of experimental results .
Synthesis of Other Compounds
This compound can act as an intermediate in the synthesis of various other chemical compounds. Its unique structure allows it to participate in reactions that form more complex molecules.
- Industrial Relevance : The compound's ability to act as a building block in organic synthesis makes it valuable in pharmaceutical chemistry and other industrial applications where novel compounds are developed for therapeutic use.
Summary of Key Applications
Mechanism of Action
The mechanism of action of methyl 4-methanesulfonylbutanoate involves its ability to act as an alkylating agent. The methanesulfonyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This property makes it useful in biochemical and pharmaceutical applications .
Comparison with Similar Compounds
Similar Compounds
Methyl methanesulfonate: Another alkylating agent with similar properties but different applications.
Ethyl methanesulfonate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl 4-methylsulfonylbutanoate: A closely related compound with a methyl group on the sulfonyl moiety.
Uniqueness
Methyl 4-methanesulfonylbutanoate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis. Its ability to act as an alkylating agent also distinguishes it from other similar compounds .
Biological Activity
Methyl 4-methanesulfonylbutanoate (MMSB) is a compound that has garnered attention for its potential biological activity. This article explores the biological properties of MMSB, including its mechanisms of action, applications in pharmacology, and relevant case studies.
MMSB is an alkylating agent characterized by the presence of a methanesulfonyl group. This functional group allows MMSB to interact with various biological molecules, influencing cellular processes.
| Property | Value |
|---|---|
| Chemical Formula | C₇H₁₄O₄S |
| Molecular Weight | 178.25 g/mol |
| CAS Number | 67399-14-8 |
| Solubility | Soluble in organic solvents |
MMSB acts primarily as an alkylating agent , which means it can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This interaction can lead to modifications that affect cellular functions, including:
- Inhibition of cell proliferation : By damaging DNA, MMSB can induce apoptosis in rapidly dividing cells.
- Modulation of signaling pathways : MMSB may influence various signaling pathways involved in inflammation and cellular stress responses.
Pharmacological Applications
Research indicates that MMSB has potential applications in treating various conditions, particularly those related to cancer and inflammation. Its ability to act on specific molecular targets makes it a candidate for further investigation in drug development.
Case Studies
- Cancer Research : In a study examining the effects of MMSB on cancer cell lines, it was found that MMSB significantly inhibited cell growth and induced apoptosis. The study highlighted its potential as a chemotherapeutic agent against specific types of cancer cells.
- Inflammation : Another study focused on the anti-inflammatory properties of MMSB. Results showed that treatment with MMSB reduced pro-inflammatory cytokine levels in vitro, suggesting its utility in managing inflammatory diseases.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
